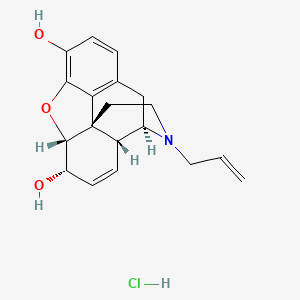
纳洛芬盐酸盐
描述
科学研究应用
作用机制
盐酸纳洛芬通过与阿片类药物受体相互作用发挥其作用:
μ-阿片类药物受体: 作为拮抗剂,阻断阿片类药物激动剂的作用并逆转阿片类药物引起的呼吸抑制。
κ-阿片类药物受体: 作为高效部分激动剂,产生镇痛作用,并可能导致欣快感和幻觉.
类似化合物:
纳洛酮: 另一种用于对抗阿片类药物过量的阿片类药物拮抗剂。与盐酸纳洛芬不同,纳洛酮对μ-阿片类药物受体的亲和力更高,不会产生明显的κ-阿片类药物受体激动剂作用。
纳曲酮: 与纳洛酮类似,纳曲酮用于治疗阿片类药物依赖性,具有更长的作用时间。
盐酸纳洛芬的独特性: 盐酸纳洛芬独特的μ-阿片类药物受体拮抗作用和κ-阿片类药物受体部分激动剂作用的组合使其区别于其他阿片类药物拮抗剂。 这种双重作用使其能够对抗阿片类药物过量,同时也能提供一些镇痛作用,尽管其应用受到欣快感和幻觉等副作用的限制 .
生化分析
Biochemical Properties
Nalorphine Hydrochloride interacts with two opioid receptors—the mu receptor and the kappa receptors . At the mu receptor, Nalorphine Hydrochloride has antagonistic effects, while at the kappa receptors, it exerts high-efficacy agonistic characteristics .
Cellular Effects
The cellular effects of Nalorphine Hydrochloride are primarily related to its interaction with the mu and kappa opioid receptors . By acting as an antagonist at the mu receptor and an agonist at the kappa receptor, Nalorphine Hydrochloride can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Nalorphine Hydrochloride involves its interaction with the mu and kappa opioid receptors . At the mu receptor, it acts as an antagonist, preventing the receptor’s normal function . At the kappa receptors, it acts as an agonist, triggering the receptor’s function .
准备方法
合成路线和反应条件: 盐酸纳洛芬的合成涉及几个步骤。一种常见的方法包括以下步骤:
脱甲基化: 起始原料吗啡通过使用溴化氰或氯甲酸乙酯进行脱甲基化,生成去甲吗啡。
烷基化: 然后用烯丙基溴烷基化去甲吗啡,生成纳洛芬。
盐酸盐的形成: 最后,纳洛芬通过与盐酸反应转化为其盐酸盐.
工业生产方法: 盐酸纳洛芬的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和功效。 该化合物保存在密闭、避光容器中,并在受控温度下储存,以保持其稳定性 .
化学反应分析
反应类型: 盐酸纳洛芬会发生各种化学反应,包括:
氧化: 它可以被氧化生成纳洛酮,另一种阿片类药物拮抗剂。
还原: 还原反应可以改变其官能团,可能改变其药理特性。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化锂铝和硼氢化钠等还原剂。
取代: 烷基卤化物和芳基卤化物通常用于取代反应.
主要形成的产物:
纳洛酮: 通过氧化形成。
各种类似物: 通过取代反应形成,包括尼可纳洛芬和二乙酰纳洛芬.
相似化合物的比较
Naloxone: Another opioid antagonist used to reverse opioid overdose. Unlike nalorphine hydrochloride, naloxone has a higher affinity for the mu-opioid receptor and does not produce significant kappa-opioid receptor agonist effects.
Naltrexone: Similar to naloxone, naltrexone is used for opioid dependence treatment and has a longer duration of action.
Levallorphan: Another mixed opioid agonist-antagonist with similar properties to nalorphine hydrochloride but with different receptor affinities.
Uniqueness of Nalorphine Hydrochloride: Nalorphine hydrochloride’s unique combination of mu-opioid receptor antagonism and kappa-opioid receptor partial agonism distinguishes it from other opioid antagonists. This dual action allows it to reverse opioid overdose while also providing some analgesic effects, although its use is limited by side effects such as dysphoria and hallucinations .
属性
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3.ClH/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20;/h2-6,12-13,15,18,21-22H,1,7-10H2;1H/t12-,13+,15-,18-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHATSPWSULUAA-ZQGPYOJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62-67-9 (Parent) | |
| Record name | Nalorphine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3047847 | |
| Record name | Nalorphine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57-29-4 | |
| Record name | Nalorphine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nalorphine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nalorphine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nalorphine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NALORPHINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FPE56Z2TW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Nalorphine hydrochloride exert its antagonistic effects?
A1: Nalorphine hydrochloride acts as a competitive antagonist at opioid receptors, primarily the mu-opioid receptor. [, ] It competes with opioid agonists like morphine for binding sites on these receptors, thereby blocking their effects. [, ]
Q2: What are the downstream effects of Nalorphine hydrochloride's interaction with opioid receptors?
A2: By antagonizing opioid receptors, Nalorphine hydrochloride can reverse the effects of opioid agonists, such as respiratory depression, analgesia, and sedation. [, , , , , , ] It can also precipitate withdrawal symptoms in individuals physically dependent on opioids. [, , , ]
Q3: What is the molecular formula and weight of Nalorphine hydrochloride?
A3: While the provided abstracts do not explicitly state the molecular formula and weight, they do mention its chemical structure as the N-allyl derivative of oxymorphone. Based on this information, the molecular formula of Nalorphine hydrochloride is C19H21NO3·HCl, and its molecular weight is 347.8 g/mol.
Q4: Is there any spectroscopic data available for Nalorphine hydrochloride in the provided research?
A4: Yes, one study used carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy to investigate conformational analogies between morphine agonists and antagonists. [] The study concluded that Nalorphine hydrochloride and morphine hydrochloride share similar conformations, except in the vicinity of the nitrogen atom. [] Another study employed 500 MHz 1H nuclear magnetic resonance (NMR) spectroscopy in conjunction with two-dimensional (2D) homonuclear shift spectroscopy to analyze the spectra of Nalorphine hydrochloride. []
Q5: The provided research focuses on the pharmacological aspects of Nalorphine hydrochloride. Is there any information on its material compatibility and stability under various conditions?
A5: The provided research primarily focuses on the pharmacological effects and applications of Nalorphine hydrochloride. Information regarding its material compatibility and stability under various conditions is not discussed in these papers.
Q6: Does the provided research explore any catalytic properties or applications of Nalorphine hydrochloride?
A6: No, the research papers provided do not discuss any catalytic properties or applications of Nalorphine hydrochloride. The focus remains on its pharmacological actions, primarily as an opioid antagonist.
Q7: While the research highlights Nalorphine hydrochloride's antagonistic properties, is there any information on its computational chemistry, structure-activity relationship (SAR), stability and formulation, or related aspects?
A7: The provided research primarily focuses on the in vivo and in vitro effects of Nalorphine hydrochloride. Information related to computational chemistry, SAR, stability, formulation, or similar aspects is not discussed in these papers.
Q8: What is known about the pharmacokinetics of Nalorphine hydrochloride?
A8: While specific pharmacokinetic parameters are not detailed in the provided research, several studies mention its rapid action after administration, suggesting swift absorption and distribution. [, , ] One study on propoxyphene poisoning found minimal blood levels of the drug due to rapid tissue sequestration, highlighting the importance of considering tissue distribution. []
Q9: What evidence supports the efficacy of Nalorphine hydrochloride in reversing opioid-induced respiratory depression?
A9: Several research papers demonstrate the effectiveness of Nalorphine hydrochloride in counteracting respiratory depression caused by various opioid agonists. Studies show its success in cases of poisoning with dextro-propoxyphene, [] morphine, [, ] alphaprodine, [] and in overdoses of barbiturates when combined with other treatments. [] Additionally, it proved effective in reversing respiratory depression induced by a combination of droperidol and fentanyl in primates. []
Q10: Are there any studies demonstrating the use of Nalorphine hydrochloride in clinical settings?
A10: Yes, several research papers describe the clinical use of Nalorphine hydrochloride. One study mentions its effectiveness in treating infants suffering from respiratory depression caused by narcotic exposure during labor. [] Another study describes its application in reversing respiratory depression in children post-surgery after receiving narcotic analgesics. [] Furthermore, Nalorphine hydrochloride was used to treat children poisoned with narcotic agonists like diphenoxylate hydrochloride, methadone hydrochloride, and propoxyphene hydrochloride. []
Q11: What are the potential adverse effects associated with Nalorphine hydrochloride administration?
A11: While the research highlights Nalorphine hydrochloride's efficacy as an opioid antagonist, it also acknowledges potential adverse effects. One study notes that high doses can cause respiratory depression in primates, although this effect was reversible with Nalorphine hydrochloride administration. [] Another study reports that while Nalorphine hydrochloride can counteract the respiratory depression caused by certain analgesics, it might not be universally effective against all. []
Q12: The provided research focuses primarily on the pharmacological properties and applications of Nalorphine hydrochloride. Is there any information on its toxicology, safety profile, drug delivery and targeting, biomarkers, analytical methods, or environmental impact?
A12: The provided research predominantly centers on the pharmacological aspects of Nalorphine hydrochloride. Information regarding its toxicology, safety profile, drug delivery and targeting, biomarkers, analytical methods, environmental impact, and other related aspects is not covered in these papers.
Q13: How has the research on Nalorphine hydrochloride contributed to our understanding of opioid pharmacology?
A13: The research on Nalorphine hydrochloride has significantly advanced our understanding of opioid pharmacology, particularly in the realm of opioid antagonism. Early studies demonstrated its ability to reverse the effects of morphine, providing crucial insights into the competitive nature of opioid receptor interactions. [, , ] Further research explored its potential as a non-addictive analgesic, although limitations due to side effects shifted the focus towards its antagonist properties. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Isothiocyanato-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B1676838.png)
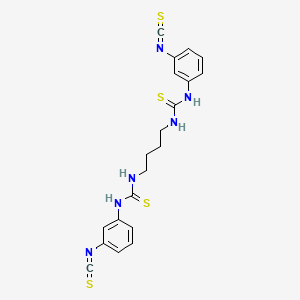
![[(2Z)-2-[(4-chloro-3-nitrophenyl)hydrazinylidene]-4-formyl-6-methyl-5-oxopyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B1676840.png)

![4,6-Dimethyl-N-[(E)-1-pyridin-2-ylethylideneamino]pyrimidin-2-amine](/img/structure/B1676848.png)
![2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B1676849.png)
![1-Quinolin-5-yloxy-3-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1676850.png)
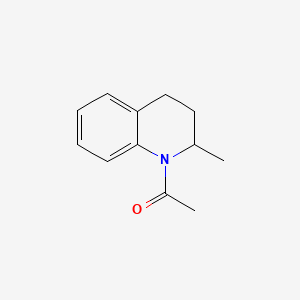

![2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine](/img/structure/B1676853.png)
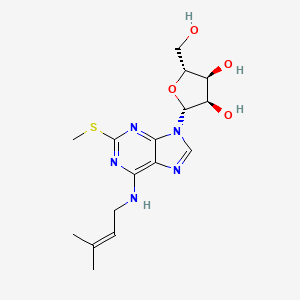
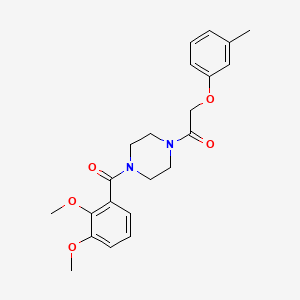

![6-[(4-Methylphenyl)thio]-2,3-dihydro-2-(4-methoxyphenyl)-5-methyl-3-oxo-4-pyridazinecarbonitrile](/img/structure/B1676861.png)
